molecular formula C45H68O16 B12781251 Einecs 247-818-6 CAS No. 26572-96-3

Einecs 247-818-6

Cat. No.: B12781251
CAS No.: 26572-96-3
M. Wt: 865.0 g/mol
InChI Key: UCCIYTMCUCXLKQ-CMNGGXECSA-N
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Description

Historical Trajectories of Academic Inquiry into Furan-2,5-dione Derivatives

The study of furan-2,5-dione derivatives is deeply rooted in the advancements of anhydride (B1165640) chemistry. The foundational compound, maleic anhydride (furan-2,5-dione), was first isolated in 1817. The industrial-scale production of maleic anhydride, which began in the 1930s, was a crucial development that paved the way for the exploration of its various derivatives. As research progressed into the late 20th century, substituted furan-2,5-diones became a significant area of investigation, with scientists exploring how different substituent groups influenced the reactivity of the molecule. This historical context set the stage for the synthesis and study of more complex derivatives like Dihydro-3-(tetrapropenyl)furan-2,5-dione.

Evolution of Research Paradigms for Tetrapropenyl Furanones

The research on tetrapropenyl furanones, a class to which Dihydro-3-(tetrapropenyl)furan-2,5-dione belongs, has evolved significantly. Initially, the focus was on their synthesis and basic chemical characterization. These compounds are typically synthesized through the reaction of maleic anhydride with olefins like propylene (B89431) tetramer. rqbchemical.comrxweb-prd.com This process results in a mixture of isomers, adding complexity to their structural analysis. embrapa.br

Over time, research has expanded to investigate their application-specific properties. A key area of study has been their use as sizing agents in the paper industry to enhance water repellency. nih.gov The interaction of these alkenyl succinic anhydrides (ASAs) with cellulose (B213188) has been a subject of ongoing scientific debate. nih.gov Furthermore, their utility as additives in lubricants, corrosion inhibitors, and as curing agents for epoxy resins has broadened the scope of research. rqbchemical.comrxweb-prd.com

Current Scientific Significance and Research Gaps for Dihydro-3-(tetrapropenyl)furan-2,5-dione

Currently, Dihydro-3-(tetrapropenyl)furan-2,5-dione, also known as tetrapropenyl succinic anhydride (TPSA) or dodecenyl succinic anhydride (DDSA), is recognized for its versatility. rqbchemical.comembrapa.brfscichem.com It serves as a crucial intermediate in the synthesis of other chemicals and finds extensive use in industrial applications. europa.eufscichem.com Its role as a curing agent for epoxy resins is particularly notable, where it enhances flexibility and reduces shrinkage. rxweb-prd.com It is also used in the formulation of adhesives, sealants, and heat transfer fluids. europa.eu

Despite its widespread use, there are identifiable research gaps. While its function in various applications is empirically known, a deeper mechanistic understanding of its action at the molecular level in different systems remains an area for further investigation. For instance, the precise nature of its covalent bonding with cellulose in papermaking is still debated. nih.gov Furthermore, while its use in biomedical applications has been suggested, comprehensive studies on its biological activities are limited.

Interdisciplinary Perspectives in Dihydro-3-(tetrapropenyl)furan-2,5-dione Studies

The study of Dihydro-3-(tetrapropenyl)furan-2,5-dione inherently involves interdisciplinary approaches. Its synthesis and reactivity fall within the realm of organic chemistry . eurekaselect.com Its application in industrial processes, such as in the manufacturing of polymers and coatings, connects it to polymer science and materials science . rqbchemical.comfscichem.com The investigation of its role as a corrosion inhibitor bridges chemistry with engineering . rqbchemical.com Moreover, its use in modifying natural polymers like starch and cashew gum for various applications highlights its relevance in carbohydrate chemistry and biomaterial science . embrapa.brsigmaaldrich.com The study of its environmental fate and potential ecotoxicological effects brings in perspectives from environmental science . sigmaaldrich.cnchemos.de

Physicochemical Properties of Dihydro-3-(tetrapropenyl)furan-2,5-dione

PropertyValueSource
Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
Appearance Clear yellow viscous liquid
Melting Point 41-43 °C (lit.) fscichem.com
Boiling Point 150 °C
Density 1.005 g/cm³
Refractive Index n20/D 1.479 (lit.)

Industrial Applications of Dihydro-3-(tetrapropenyl)furan-2,5-dione

Application AreaDescriptionSource
Epoxy Resin Curing Agent Improves flexibility, toughness, and waterproofing of epoxy resins. Widely used in electronic component sealing. rqbchemical.comrxweb-prd.comfscichem.com
Adhesives and Sealants Used as a cross-linking agent to enhance strength, water resistance, and chemical resistance. europa.eufscichem.com
Coatings and Inks Acts as a cross-linking agent to improve adhesion, abrasion resistance, and chemical resistance. fscichem.com
Lubricant Additive Functions as a corrosion inhibitor and improves lubricity. rqbchemical.com
Paper Sizing Agent Used to increase the water repellency of paper. nih.gov
Chemical Intermediate Serves as a precursor in the synthesis of surfactants and other chemicals. fscichem.com2spi.com

Properties

CAS No.

26572-96-3

Molecular Formula

C45H68O16

Molecular Weight

865.0 g/mol

IUPAC Name

[(3S,9S,10S,13S,14S,17R)-14-acetyloxy-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C45H68O16/c1-21-40(52)32(48)17-38(54-21)59-42-23(3)56-39(19-34(42)50)60-41-22(2)55-37(18-33(41)49)58-28-10-12-43(6)27(15-28)8-9-30-31(43)16-35(57-24(4)46)44(7)29(26-14-36(51)53-20-26)11-13-45(30,44)61-25(5)47/h14,21-23,27-35,37-42,48-50,52H,8-13,15-20H2,1-7H3/t21-,22-,23-,27?,28+,29-,30?,31+,32+,33+,34+,35?,37+,38+,39+,40-,41-,42-,43+,44+,45+/m1/s1

InChI Key

UCCIYTMCUCXLKQ-CMNGGXECSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6CC([C@@]7([C@H](CC[C@@]7(C6CCC5C4)OC(=O)C)C8=CC(=O)OC8)C)OC(=O)C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)OC(=O)C)C)OC(=O)C)C)C)C)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Novel Catalytic Systems in the Synthesis of Dihydro-3-(tetrapropenyl)furan-2,5-dione

The industrial synthesis of succinic anhydrides has traditionally relied on methods such as the catalytic hydrogenation of maleic anhydride (B1165640) or the dehydration of succinic acid. nih.govgoogle.com Recent research has focused on developing more efficient and selective catalytic systems.

One innovative approach involves the use of alkali and alkaline earth metal salts of alkyl or alkenyl succinic acids as catalysts, particularly for polyurethane and polyurea production. google.com For instance, a catalyst solution can be prepared by reacting tetrapropenyl succinic anhydride with potassium hydroxide (B78521) in ethylene (B1197577) glycol at 100°C. google.com This method yields a catalyst that is soluble in polyols and stable for storage. google.com

Another area of development is the use of nickel-based catalysts for the selective hydrogenation of succinic anhydride to produce valuable chemicals like γ-butyrolactone (GBL). The preparation method of the Ni/SiO2 catalyst significantly impacts its dispersion, surface properties, and catalytic performance. rsc.org For example, a Ni/SiO2 catalyst prepared by oxalic acid precipitation has been shown to facilitate the formation of tetrahydrofuran (B95107) (THF), while a sodium carbonate precipitation method leads to a higher selectivity for GBL. rsc.org

Furthermore, the development of heterogeneous bimetallic ion-pair catalysis offers a promising alternative for succinic anhydride synthesis. A notable example is the use of Co(CO)4−-incorporated Cr-MIL-101, a metal-organic framework (MOF), for the β-lactone carbonylation. nih.govacs.org This system has demonstrated high activity and selectivity, comparing favorably to homogeneous ion-pair catalysts. nih.gov

Catalyst SystemReactantsProduct(s)Key Advantages
Alkali/Alkaline Earth Metal SaltsTetrapropenyl succinic anhydride, Potassium hydroxide, Ethylene glycolPolyurethane/Polyurea CatalystSoluble in polyols, stable storage google.com
Ni/SiO2Succinic anhydride, Hydrogenγ-butyrolactone, TetrahydrofuranHigh efficiency and selectivity depending on preparation method rsc.org
Co(CO)4⊂Cr-MIL-101β-propiolactone, Carbon monoxideSuccinic anhydrideHigh activity and selectivity, enables continuous production nih.govacs.org

Enantioselective and Diastereoselective Syntheses of Dihydro-3-(tetrapropenyl)furan-2,5-dione Stereoisomers

The synthesis of specific stereoisomers of dihydro-3-(tetrapropenyl)furan-2,5-dione is a complex area of research. Due to the branched nature of the tetrapropenyl group, which is derived from propylene (B89431) tetramer, TPSA is a mixture of several isomeric alkenyl succinic anhydrides. rxweb-prd.com The "ene" reaction between the hydrocarbon distillate and maleic anhydride results in a product with a large alkenyl side chain and a mixture of isomers, which contributes to its liquid state. rxweb-prd.com

While specific research on the enantioselective and diastereoselective synthesis of dihydro-3-(tetrapropenyl)furan-2,5-dione is not extensively detailed in the provided results, the principles of asymmetric synthesis would apply. This would involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, likely the ene reaction, to favor the formation of a particular stereoisomer. The complexity of the starting olefin mixture presents a significant challenge to achieving high stereoselectivity.

Green Chemistry Approaches in Dihydro-3-(tetrapropenyl)furan-2,5-dione Production

Modern chemical production places a strong emphasis on green chemistry principles to minimize environmental impact. In the context of succinic anhydride synthesis, several sustainable approaches are being explored.

One significant green approach is the utilization of biomass-derived feedstocks. nih.gov Succinic acid has been identified by the U.S. Department of Energy as a top value-added chemical from biomass. acs.org Photocatalytic oxygenation of bio-based furanic platform compounds like furoic acid, furfural, and furfuryl alcohol using a photocatalyst such as m-tetraphenyl porphyrin (H2TPP) and molecular oxygen presents a mild and efficient route to succinic anhydride. nih.gov This process offers excellent product yield under ambient conditions with high atom efficiency and low environmental pollution. nih.gov

Another green aspect is the development of catalyst-free synthesis conditions. For instance, the modification of cellulose (B213188) with succinic anhydride has been achieved in a tetrabutylammonium (B224687) acetate (B1210297) (TBAA)/dimethyl sulfoxide (B87167) (DMSO) mixed solvent without the need for a catalyst, simplifying the reaction and purification process. mdpi.com While not directly for TPSA, this demonstrates a trend towards cleaner synthetic routes for related compounds.

Flow Chemistry and Continuous Processing Techniques for Dihydro-3-(tetrapropenyl)furan-2,5-dione Synthesis

Flow chemistry and continuous processing offer significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. The continuous production of succinic anhydrides has been successfully demonstrated using a packed bed reactor with a heterogeneous catalyst. nih.gov

The use of a Co(CO)4⊂Cr-MIL-101 MOF catalyst in a continuous-flow system for the carbonylation of β-propiolactone to succinic anhydride is a prime example. nih.govacs.org This process can be operated at room temperature and allows for the simple evaporation of the product stream to yield the desired anhydride as an isolated solid, highlighting the processing advantages of this heterogeneous pathway. nih.govacs.org This approach has shown a remarkable activity of 1300 mol of anhydride per mole of Cobalt over a 6-hour period on stream. nih.gov

Continuous hydrogenation of maleic anhydride to succinic anhydride is another established industrial process that utilizes a stationary bed of catalyst. google.com This method avoids the disadvantages of batch processes, such as smaller capacity relative to reaction volume and higher energy and personnel requirements. google.com

Functionalization and Derivatization Strategies for Dihydro-3-(tetrapropenyl)furan-2,5-dione Analogues

The succinic anhydride functionality in dihydro-3-(tetrapropenyl)furan-2,5-dione allows for a wide range of functionalization and derivatization reactions, leading to the creation of novel analogues with tailored properties.

A primary reaction is the ring-opening of the anhydride with amine-terminated molecules to form an amide bond. rsc.org This strategy is employed for immobilizing (bio-)receptor molecules on surfaces for biosensor applications. rsc.org The reaction of TPSA with isopropanolamine, for example, produces compounds that can be used as monomers or modifiers in the synthesis of polymers and resins. ontosight.ai

TPSA can also be grafted onto polymer backbones, such as polyhydroxyalkanoates (PHA), through reactive extrusion. google.com This process introduces reactive anhydride functional groups onto the PHA, which can then react with other materials, like cellulose fibers, to improve adhesion and create composites with enhanced mechanical properties. google.com

Furthermore, TPSA is used to modify polysaccharides like cashew gum. embrapa.br This hydrophobic modification, conducted in a solvent like DMSO at elevated temperatures, attaches the tetrapropenyl group to the polysaccharide, altering its properties, such as reducing its affinity for water. embrapa.br These modified polysaccharides have potential applications as emulsifiers, thickeners, and compatibilizers. embrapa.brresearchgate.net

Derivative/AnalogueFunctionalization StrategyKey Properties/Applications
Amide-functionalized surfacesRing-opening with aminesImmobilization of biomolecules for biosensors rsc.org
Isopropanolamine reaction productsReaction with isopropanolamineMonomers/modifiers for polymers and resins ontosight.ai
Anhydride-grafted PHAReactive extrusion with PHAImproved adhesion in composites google.com
Hydrophobically modified cashew gumReaction with cashew gumEmulsifiers, thickeners, compatibilizers embrapa.brresearchgate.net

Molecular Structure and Conformation Analysis of Dihydro 3 Tetrapropenyl Furan 2,5 Dione

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Detailed spectroscopic data for pure Dihydro-3-(tetrapropenyl)furan-2,5-dione is not extensively available in peer-reviewed literature, largely because it is used commercially as a mixture of isomers. However, its spectroscopic features can be inferred from studies where it is used as a reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For TPSA, ¹H and ¹³C NMR spectra are complex due to the isomeric mixture.

¹H NMR: In studies of TPSA-modified cashew gum, the proton signals for the TPSA moiety show characteristic peaks. The methyl protons of the branched alkyl chain appear upfield, around 0.8 ppm. The olefinic protons are observed in the region of 4.9–5.3 ppm. embrapa.br The complex branching of the chain results in a series of overlapping multiplets for the methylene (B1212753) and methine protons in the 1.1-1.65 ppm range. embrapa.br

¹³C NMR: The ¹³C NMR spectrum of TPSA-adducts shows multiple overlapping signals for the saturated carbons of the tetrapropenyl chain in the 14–46 ppm region, which are difficult to assign to specific carbons due to the isomeric complexity. embrapa.br The carbonyl carbons of the anhydride (B1165640) ring are expected to appear significantly downfield, typically in the 170-180 ppm region. embrapa.br

A patent for a related application provides general parameters for acquiring NMR spectra for similar alkenyl succinic anhydrides, as detailed in the table below. google.com

Parameter¹H NMR Settings¹³C NMR Settings
Pulse Program zg30zgpg30 (power gated)
Relaxation Delay 5 sec2 sec
Pulse Angle 30 degrees30 degrees
Acquisition Time 2.66 sec0.91 sec
Spectrum Width 20 ppm240 ppm
Number of Scans 6401024

High-Resolution Mass Spectrometry (HRMS): Specific HRMS data for Dihydro-3-(tetrapropenyl)furan-2,5-dione is not readily found in the surveyed literature. HRMS would be the definitive technique to confirm the elemental composition, C₁₆H₂₆O₃, by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography and Single-Crystal Diffraction Studies

There are no known X-ray crystallography or single-crystal diffraction studies for Dihydro-3-(tetrapropenyl)furan-2,5-dione reported in the scientific literature. This is because the compound is a viscous liquid at room temperature and, more importantly, a complex mixture of isomers. cymitquimica.com Single-crystal X-ray diffraction requires a pure, crystalline solid. If a single isomer of TPSA could be isolated and crystallized, this technique would provide the precise three-dimensional coordinates of each atom in the molecule, offering definitive information on bond lengths, bond angles, and the absolute configuration of its chiral centers.

Electron Diffraction and Gas-Phase Structural Elucidation

No studies utilizing electron diffraction or other gas-phase structural elucidation methods for Dihydro-3-(tetrapropenyl)furan-2,5-dione have been identified. Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. Given that TPSA can be distilled under vacuum, this method could theoretically be used to study the structure of its more volatile isomers. echemi.com However, the inherent isomeric complexity of the bulk material makes such an analysis challenging.

Chiral Analysis and Optical Purity Determination Methods

Dihydro-3-(tetrapropenyl)furan-2,5-dione possesses multiple sources of chirality. The substitution on the furan-2,5-dione ring creates a chiral center, and the extensive branching in the tetrapropenyl side chain generates several additional stereocenters. researchgate.netgoogle.com Consequently, the commercial product is a complex mixture of diastereomers and enantiomers.

There is no specific literature detailing the chiral analysis or optical purity determination for TPSA. The separation of these isomers would be a significant challenge. General methods for chiral analysis that could be applied include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases could potentially separate the various stereoisomers.

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules directly in solution without the need for crystallization.

Conformational Dynamics and Isomerism of Dihydro-3-(tetrapropenyl)furan-2,5-dione

The conformational dynamics and isomerism of TPSA are central to its chemical identity. The "tetrapropenyl" side chain is not a single entity but a mixture of branched C12 isomers formed from the oligomerization of propylene (B89431). embrapa.brmdpi.com This synthesis route leads to a variety of chain structures. embrapa.brresearchgate.net

Furthermore, the "ene" reaction with maleic anhydride can occur at different positions along the olefin chain of each propylene tetramer isomer, and the substitution can occur at either of the two equivalent carbons on maleic anhydride. This results in a highly complex mixture of constitutional isomers and stereoisomers. researchgate.net The flexibility of the alkyl chain and the puckering of the five-membered ring contribute to a dynamic conformational landscape. The physical state of TPSA as a viscous liquid is a direct consequence of this isomeric complexity, which frustrates crystallization and lowers the melting point compared to a pure, linear-chain analogue.

Mechanistic Studies of Dihydro 3 Tetrapropenyl Furan 2,5 Dione Reactivity

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The reaction kinetics of Dihydro-3-(tetrapropenyl)furan-2,5-dione are central to its application, particularly in polymerization and esterification reactions. The presence of the anhydride (B1165640) ring allows for reactions with a variety of nucleophiles.

One of the key transformations is its reaction with alcohols to form esters. This alcoholysis reaction is typically catalyzed by a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the carboxylic acid formed as a byproduct. libretexts.org The reaction rate is influenced by temperature, with optimal results often achieved between 50 and 120°C. google.com The reaction time can vary from 15 minutes to 18 hours, with shorter times corresponding to higher temperatures. google.com

The thermodynamic profile of these reactions generally favors the formation of the more stable ester and carboxylate products. libretexts.org The reaction is often driven forward by the removal of the carboxylate leaving group. libretexts.org

A study on the reaction of maleic anhydride, the parent compound of the furan-2,5-dione core, with the chlorine atom (Cl) showed the formation of a Cl·C4H2O3 adduct. rsc.org A third-law analysis of this reaction yielded a reaction enthalpy (ΔH) of -15.7 ± 0.4 kcal mol−1 and an entropy (ΔS) of -25.1 cal K−1 mol−1, indicating a thermodynamically favorable association. rsc.org While this study is on a related compound, it provides insight into the potential energetics of adduct formation involving the anhydride ring.

Interactive Table: Reaction Conditions for Esterification

Parameter Value
Temperature Range 50 - 120 °C google.com
Reaction Time 0.25 - 18 hours google.com

Investigation of Reaction Intermediates and Transition States

The reactions of Dihydro-3-(tetrapropenyl)furan-2,5-dione proceed through various intermediates and transition states. In nucleophilic acyl substitution reactions, the initial step involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

This intermediate is typically unstable and collapses with the reformation of the carbonyl double bond, resulting in the expulsion of a carboxylate leaving group. libretexts.org When a neutral nucleophile is used, a protonated intermediate is formed, which is then deprotonated by a base to yield the final neutral product. libretexts.org

In the context of its synthesis via the "ene" reaction between a propylene (B89431) tetramer and maleic anhydride, the side chain unsaturation is retained. rxweb-prd.com This suggests a concerted pericyclic reaction mechanism, although stepwise mechanisms involving transient zwitterionic or diradical intermediates could also be considered under certain conditions.

For substituted succinic anhydrides, catalytic asymmetric reactions have been developed that proceed through specific transition states, often stabilized by catalysts like cyclohexanone (B45756) derivatives, to achieve high enantioselectivity and diastereoselectivity. mdpi.com

Electrophilic and Nucleophilic Reaction Pathways

Dihydro-3-(tetrapropenyl)furan-2,5-dione exhibits both electrophilic and nucleophilic reactivity.

Electrophilic Pathways: The carbonyl carbons of the anhydride ring are electrophilic and are susceptible to attack by nucleophiles. This is the basis for its most common reactions, such as hydrolysis, alcoholysis, and aminolysis. libretexts.org

Hydrolysis: Reacts with water to form the corresponding dicarboxylic acid. This reaction is utilized in its function as a corrosion inhibitor, where it scavenges water. rxweb-prd.comrqbchemical.com

Alcoholysis: Reacts with alcohols to form an ester and a carboxylic acid. libretexts.org

Aminolysis: Reacts with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.org Two equivalents of the amine are typically required, as one equivalent acts as a base to neutralize the carboxylic acid byproduct. libretexts.org

Nucleophilic Pathways: While the primary reactivity stems from the electrophilic anhydride, the tetrapropenyl side chain contains a double bond that can act as a nucleophile. rxweb-prd.com It can participate in reactions typical of an internal double bond, such as addition reactions. rxweb-prd.com

Interactive Table: Common Reactions of Dihydro-3-(tetrapropenyl)furan-2,5-dione

Reaction Type Nucleophile Product(s)
Hydrolysis Water Dicarboxylic acid rxweb-prd.com
Alcoholysis Alcohol Ester, Carboxylic acid libretexts.org

Free Radical Mechanisms Involving Dihydro-3-(tetrapropenyl)furan-2,5-dione

The unsaturated tetrapropenyl side chain of Dihydro-3-(tetrapropenyl)furan-2,5-dione allows it to participate in free-radical reactions. cymitquimica.com These reactions are typically initiated by the thermal decomposition of initiators like peroxides or azo compounds, which generate free radicals. fujifilm.com

The free-radical mechanism generally involves three phases: libretexts.org

Initiation: A radical initiator generates a free radical, which then adds to a monomer (in this case, potentially the double bond of the tetrapropenyl chain) to create a new, larger radical. fujifilm.comlibretexts.org

Propagation: The newly formed radical reacts with other molecules, propagating the chain reaction. fujifilm.comlibretexts.org This can involve hydrogen abstraction or addition to other double bonds. libretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org

This reactivity is harnessed in graft polymerization, where the anhydride is grafted onto a polymer backbone. For instance, maleic anhydride can be grafted onto polylactic acid (PLA) via a free-radical mechanism. researchgate.net Similarly, the tetrapropenyl group of Dihydro-3-(tetrapropenyl)furan-2,5-dione can undergo such grafting reactions.

Solvent Effects and Catalytic Influences on Reaction Selectivity

The choice of solvent and catalyst can significantly impact the selectivity and efficiency of reactions involving Dihydro-3-(tetrapropenyl)furan-2,5-dione.

Solvent Effects: The solvent must be capable of dissolving the reactants. For example, in the reaction with carbohydrates, dimethylformamide is a suitable solvent. google.com In the photocatalytic oxygenation of furan (B31954) derivatives, solvents like acetone (B3395972) and ethyl acetate (B1210297) have been shown to improve the yield of succinic anhydride. nih.gov The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and product distribution.

Catalytic Influences:

Base Catalysis: Tertiary amines like pyridine are effective catalysts for esterification reactions, promoting the reaction under milder conditions. google.com They function by activating the anhydride and neutralizing the acidic byproduct. libretexts.orggoogle.com

Acid Catalysis: In some syntheses, acid catalysts like p-toluenesulfonic acid can be used to accelerate anhydride formation.

Metal Catalysis: In the hydrogenation of succinic anhydride, transition metal catalysts such as nickel on a silica (B1680970) support (Ni/SiO2) are employed. rsc.org The preparation method of these catalysts can affect their surface properties and, consequently, the selectivity towards the desired product, γ-butyrolactone. rsc.org

Phase Transfer Catalysis: In certain systems, phase transfer catalysts can be used to facilitate reactions between reactants in different phases.

Enzymatic Catalysis: While not extensively documented for this specific compound, enzymatic catalysis offers a highly selective route for anhydride reactions in general.

The use of specific catalysts can also prevent side reactions. For example, hydroquinone (B1673460) can act as a radical scavenger to prevent the homopolymerization of maleic anhydride during certain reactions.

Interactive Table: Catalysts and Solvents in Reactions

Reaction Type Catalyst Solvent Purpose
Esterification Pyridine Dimethylformamide Promote reaction, neutralize acid google.com
Hydrogenation Ni/SiO2 - Selective reduction rsc.org
Photocatalytic Oxygenation H2TPP Ethyl Acetate Improve yield and selectivity nih.gov

Polymerization Chemistry and Material Science Applications of Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Homopolymerization and Copolymerization Mechanisms of Dihydro-3-(tetrapropenyl)furan-2,5-dione

The polymerization behavior of dihydro-3-(tetrapropenyl)furan-2,5-dione is primarily dictated by its two key functional components: the anhydride (B1165640) ring and the alkenyl side chain. While hazardous polymerization is generally not considered to occur under normal conditions, its structure allows for participation in various polymerization reactions. geosc.com

The anhydride group can undergo ring-opening polymerization, particularly in the presence of suitable initiators and comonomers. This process can be initiated by nucleophiles, leading to the formation of polyester (B1180765) or polyamide structures. For instance, in the presence of diols or diamines, the anhydride ring opens to form ester or amide linkages, respectively, creating a polymer backbone.

The tetrapropenyl group, containing internal double bonds, can participate in free-radical polymerization. rxweb-prd.com However, the steric hindrance of the bulky side chain can influence the reactivity and the degree of polymerization. In many applications, the alkenyl chain is not directly involved in the primary polymerization but rather serves as a site for subsequent cross-linking reactions or as a non-reactive, internally plasticizing moiety. rxweb-prd.com

Copolymerization is a more common route for incorporating dihydro-3-(tetrapropenyl)furan-2,5-dione into polymer structures. It can be copolymerized with a variety of monomers, such as styrene (B11656) and acrylics, to tailor the properties of the final polymer. industrialchemicals.gov.au For example, it has been used in the synthesis of complex polymers involving hexanedioic acid, isocyanates, and diols, likely through a combination of condensation and addition reactions. ontosight.ai

Role of Dihydro-3-(tetrapropenyl)furan-2,5-dione as a Reactive Monomer in Specialty Polymers

Dihydro-3-(tetrapropenyl)furan-2,5-dione serves as a crucial reactive monomer in the formulation of various specialty polymers, where its unique structure imparts desirable properties. cymitquimica.com Its primary function is often to introduce flexibility, toughness, and hydrophobicity into the polymer matrix. rxweb-prd.compudchem.com

In the production of alkyd and unsaturated polyester resins, TPSA can replace some or all of the traditional dicarboxylic acids. rxweb-prd.com The long alkenyl side chain acts as an "internal plasticizer," resulting in materials that are more flexible and tougher than those made with maleic anhydride alone. rxweb-prd.com These modified resins exhibit improved chemical resistance and find use in specialty primers, varnishes, and industrial coatings. rxweb-prd.com

As a reactive diluent and modifier, it demonstrates good compatibility with a range of resins, enhancing the mechanical properties of the final products. cymitquimica.com Its unsaturated nature allows for further reactions, making it valuable in synthesizing more complex materials. cymitquimica.com

Property Enhanced by TPSAApplication Area
Flexibility and ToughnessAlkyd and unsaturated polyester resins, paints, lacquers rxweb-prd.com
Chemical ResistanceSpecialty primers, varnishes, industrial coatings rxweb-prd.com
Mechanical PropertiesCoatings, adhesives, sealants cymitquimica.com

Integration of Dihydro-3-(tetrapropenyl)furan-2,5-dione into Polymer Networks and Cross-linked Systems

A significant application of dihydro-3-(tetrapropenyl)furan-2,5-dione is as a curing agent for epoxy resins. rxweb-prd.comtedpella.com In this role, the anhydride group reacts with the epoxy groups, as well as with hydroxyl groups present on the epoxy resin backbone, to form a highly cross-linked, three-dimensional network. This reaction typically requires elevated temperatures and may be accelerated by the presence of a catalyst.

The incorporation of TPSA into epoxy systems offers several advantages over other anhydride curing agents. rxweb-prd.com The long, flexible tetrapropenyl chain imparts increased flexibility and toughness to the cured epoxy, reducing brittleness. rxweb-prd.comgoogle.com It also leads to less shrinkage during the curing process. rxweb-prd.com The low viscosity of TPSA improves the handling and processing of the epoxy resin formulation, and it can increase the pot life, even in the presence of amine accelerators. rxweb-prd.com

The resulting cross-linked polymers are noted for their excellent dielectric properties, making them suitable for electronic potting and encapsulation applications. rxweb-prd.compudchem.com The cross-linked structure enhances the thermal stability and chemical resistance of the final material. acumenresearchandconsulting.com

FeatureBenefit in Epoxy Systems
Low ViscosityImproved handling and processing rxweb-prd.com
Increased FlexibilityReduced brittleness of cured resin rxweb-prd.comgoogle.com
Low ShrinkageImproved dimensional stability rxweb-prd.com
Excellent Dielectric PropertiesSuitability for electronic applications rxweb-prd.com

Application in Advanced Composites and Functional Coatings

The properties imparted by dihydro-3-(tetrapropenyl)furan-2,5-dione make it a valuable component in the formulation of advanced composites and functional coatings. The demand for durable and high-performance materials in industries like automotive and aerospace has driven the use of epoxy resins, where TPSA serves as a key ingredient. pmarketresearch.com

In the realm of functional coatings, TPSA contributes to several desirable characteristics. When incorporated into alkyd resins, it produces moisture and grease-resistant coatings. rxweb-prd.com Its ability to enhance adhesion and improve water resistance makes it a preferred choice in applications ranging from automotive coatings to industrial adhesives. pmarketresearch.com Furthermore, TPSA and its derivatives can act as corrosion inhibitors in non-aqueous systems like oils and protective coatings. rxweb-prd.com The anhydride group hydrolyzes in the presence of water to form a dicarboxylic acid, which itself is an effective corrosion inhibitor. rxweb-prd.com

Surface Modification and Interfacial Chemistry with Dihydro-3-(tetrapropenyl)furan-2,5-dione Adducts

The reactivity of the anhydride group in dihydro-3-(tetrapropenyl)furan-2,5-dione allows for its use in surface modification and in controlling interfacial chemistry. The anhydride can react with hydroxyl groups present on the surface of various substrates, such as fillers, pigments, and fibers, to create a covalent bond. This process can significantly alter the surface properties of the material.

For instance, studies have shown that succinic anhydrides can react with the hydroxyl groups on oxidized metal surfaces. researchgate.net This interaction involves the opening of the anhydride ring to form a carboxylic acid group, which then reacts with the surface hydroxyls to form a carboxylate anion, effectively grafting the organic molecule to the metal surface. researchgate.net This type of surface modification can improve the adhesion between a polymer matrix and a filler or reinforcement, leading to enhanced mechanical properties in composite materials.

Furthermore, TPSA has been used to hydrophobically modify naturally derived polymers like cashew gum. mdpi.comresearchgate.netembrapa.br By reacting TPSA with the hydroxyl groups of the polysaccharide, a hydrophobic tail is attached to the hydrophilic polymer backbone. mdpi.comresearchgate.netembrapa.br This modification can create amphiphilic polymers that act as emulsifiers, thickeners, and compatibilizers. mdpi.comresearchgate.net

Environmental Fate and Transformation Pathways of Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments (e.g., Hydrolysis, Photolysis, Oxidation)

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Dihydro-3-(tetrapropenyl)furan-2,5-dione, the primary mechanisms are hydrolysis and likely photodegradation and oxidation.

Hydrolysis The succinic anhydride (B1165640) moiety is the most reactive functional group in the molecule and is susceptible to rapid hydrolysis in the presence of water. europa.eu This process involves the cleavage of the anhydride ring to form the corresponding dicarboxylic acid, tetrapropenyl succinic acid. rxweb-prd.comeuropa.eu This reaction is a key pathway for the initial transformation of the substance in aquatic environments. europa.eu The rate of hydrolysis is significant, effectively converting the parent anhydride into its diacid form. europa.eu In non-aqueous systems like lubricants, this reactivity with water is utilized, as the compound acts as a water scavenger, with both the anhydride and the resulting dicarboxylic acid providing corrosion inhibition. rxweb-prd.com

Table 1: Hydrolytic Degradation Data

ParameterValueConditionsReference
Hydrolytic Half-life< 2 daysNot specified chemos.de
Primary Transformation ProductTetrapropenyl succinic acid (Butanedioic acid derivative) rxweb-prd.comeuropa.eu

Photolysis and Oxidation While specific photolysis studies on Dihydro-3-(tetrapropenyl)furan-2,5-dione are not extensively detailed in public literature, data on related alkenyl succinic anhydrides (ASAs) indicate that their degradation is significantly dependent on light and oxygen. und.eduresearchgate.net This suggests that oxidative photodegradation is a probable abiotic degradation pathway for the tetrapropenyl-substituted compound. The presence of a double bond in the alkenyl side chain provides a site for oxidative attack. rxweb-prd.com In industrial applications, thermal decomposition can occur at high temperatures (localized heating above 150°C), which may produce carbon oxides, aldehydes, and other toxic vapors. geosc.com In bitumen, the addition of the similar Dodecenyl Succinic Anhydride (DSA) shows that ageing processes involving thermo-oxidation can lead to further reactions of the molecule. mdpi.com

Biodegradation Pathways and Microbial Metabolisms of Dihydro-3-(tetrapropenyl)furan-2,5-dione

Biodegradation is a crucial process determining the persistence of a chemical in the environment. Standardized testing indicates that Dihydro-3-(tetrapropenyl)furan-2,5-dione is not readily biodegradable. sigmaaldrich.cn This resistance to microbial breakdown suggests that the compound may persist in environments where it is introduced.

A key study conducted according to OECD Test Guideline 301D using non-adapted activated sludge found no significant biodegradation of the substance over the test period. sigmaaldrich.cn This lack of degradation by common microorganisms in wastewater treatment plants and other environmental compartments implies that it is likely to persist and be transported rather than being mineralized quickly. sigmaaldrich.cn While some related substances like n-Dodecenyl Succinic Anhydride have been shown to possess properties of inherent ultimate biodegradability, the primary evidence for the title compound points towards persistence. 2spi.com

Table 2: Biodegradability Data

Test GuidelineInoculumResultBiodegradation (%)Reference
OECD Test Guideline 301DActivated sludge, non-adaptedNot biodegradable0% sigmaaldrich.cn

Identification and Characterization of Environmental Transformation Products

The primary and most well-characterized environmental transformation product of Dihydro-3-(tetrapropenyl)furan-2,5-dione results from abiotic hydrolysis.

Tetrapropenyl Succinic Acid : As discussed under hydrolysis, the anhydride ring readily opens in the presence of water to form the corresponding dicarboxylic acid. europa.eu This diacid is more water-soluble than the parent anhydride and will exhibit different environmental transport and partitioning behavior.

Reaction Products with Other Nucleophiles : The reactivity of the anhydride group is not limited to water. For instance, reaction with propane-1,2-diol results in the formation of mono- and diesters of 2-Dodecenyl-butanedioic acid. europa.eu This indicates that in complex environmental or industrial matrices, other nucleophilic substances could react with the anhydride to form various ester and amide derivatives.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility of a chemical in soil and sediment is governed by its tendency to sorb to environmental matrices. The sorption behavior of Dihydro-3-(tetrapropenyl)furan-2,5-dione is characterized by a low to moderate potential for mobility in soil. dupont.com This is supported by its octanol-water partition coefficient (log P) and soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemos.desigmaaldrich.cndupont.com

A high log P value indicates that the compound is lipophilic ("fat-loving") and prefers to partition into organic phases, such as the organic matter in soil and sediment, rather than remaining in the water phase. sigmaaldrich.cn The Koc value provides a more direct measure of this partitioning behavior. The reported values suggest that the compound will have a tendency to bind to soil and sediment, reducing its potential to leach into groundwater. chemos.dedupont.com

Table 3: Sorption and Partitioning Data

ParameterValueMethod/SourceReference
log P (n-octanol/water)≥ 4.36OECD Test Guideline 107 sigmaaldrich.cn
log Koc (Soil organic carbon/water)2.917ECHA chemos.de
Koc825Measured dupont.comconro.com
Mobility AssessmentLow potential for mobility in soil dupont.com

Atmospheric Degradation and Photochemical Reactivity

Once in the atmosphere, Dihydro-3-(tetrapropenyl)furan-2,5-dione is not expected to persist for long periods. Its degradation will be driven by photochemical reactions with oxidants present in the troposphere, such as hydroxyl radicals (•OH). The presence of the alkenyl group makes the molecule susceptible to attack by these reactive species. rxweb-prd.com

While specific experimental data on the atmospheric half-life is limited, it is known that the compound is reactive at high temperatures and can undergo decomposition. geosc.com For related alkenyl succinic anhydrides, it has been shown that degradation is significantly influenced by light and oxygen, pointing to photochemical reactivity as a key atmospheric fate process. und.eduresearchgate.net The degradation products in the atmosphere would likely include smaller, more oxidized volatile compounds.

Advanced Analytical Chemistry Methodologies for Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Chromatographic Separation Techniques for Trace Analysis and Purity Assessment

Chromatography is fundamental for separating Dihydro-3-(tetrapropenyl)furan-2,5-dione from impurities, reaction precursors, or complex sample matrices. Both gas and liquid chromatography are utilized for its analysis and purity assessment.

Gas Chromatography (GC): GC is a powerful tool for analyzing volatile and thermally stable compounds. While specific methods for Dihydro-3-(tetrapropenyl)furan-2,5-dione are not extensively published, methods for the parent compound, succinic anhydride (B1165640), provide a strong basis for its analysis. Purity analysis is often performed using a non-polar capillary column with a flame ionization detector (FID). google.compatsnap.com The analysis involves a programmed temperature ramp to ensure the separation of the analyte from any related substances or solvent residues. google.compatsnap.com For instance, a typical method might start at a low initial temperature (e.g., 60°C) and ramp up to a final temperature of 250°C to elute the compound. google.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is suitable for less volatile compounds and can be used to analyze Dihydro-3-(tetrapropenyl)furan-2,5-dione and its derivatives. Reversed-phase HPLC, using mobile phases like acetonitrile (B52724) and water with an acid modifier, is a common approach for separating anhydrides from their corresponding diacids, which are potential hydrolysis products. chromforum.org The purity of related compounds, such as dodecenylsuccinic acid, is often confirmed using HPLC to detect any residual anhydride. In studies involving polymers modified with this compound, HPLC analysis of the reaction products is a key step.

Table 1: Example Gas Chromatography (GC) Parameters for Succinic Anhydride Analysis This table presents typical conditions used for the analysis of succinic anhydride, the parent compound of Einecs 247-818-6, which can be adapted for the analysis of its derivatives.

Parameter Condition 1 google.com Condition 2 patsnap.com
Chromatographic Column HP-5 Capillary Column Non-polar Capillary Column (30m x 320µm x 0.25µm)
Detector Flame Ionization Detector (FID) Flame Ionization Detector (FID)
Temperature Program Initial 60°C, ramp 20°C/min to 250°C, hold 3 min Initial 30°C, ramp 10°C/min to 90°C, hold 5 min; then ramp 10°C/min to 200°C, hold 5 min
Injector Temperature 200°C 200-280°C
Detector Temperature 250°C 200-260°C
Carrier Gas Not specified Nitrogen
Quantitative Method Area Normalization Not specified

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds and metabolites. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers, often coupled with liquid chromatography, are invaluable.

HRMS is crucial for identifying the products of reactions involving Dihydro-3-(tetrapropenyl)furan-2,5-dione. For example, in the modification of polymers or biomolecules, HRMS can confirm the covalent attachment of the anhydride. mdpi.com Isotope labeling, such as using d0/d4-succinic anhydride, allows for precise relative quantification of modified molecules in complex biological samples through the distinct mass difference (4 or 8 Da) observed in the mass spectrum. nih.gov This quantitative strategy is powerful for studying the extent of modification in proteomics and metabolomics. nih.gov While specific fragmentation patterns for Dihydro-3-(tetrapropenyl)furan-2,5-dione are not widely documented, analysis of related structures suggests that fragmentation would involve the succinic anhydride ring and cleavage along the tetrapropenyl side chain.

Vibrational Spectroscopy (FTIR, Raman) for Structural and Purity Confirmation

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical bonds and functional groups within a molecule, making them essential for structural confirmation and purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to confirm the presence of the characteristic anhydride functional group in Dihydro-3-(tetrapropenyl)furan-2,5-dione. The most prominent absorption bands are the symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride, which appear at approximately 1859 cm⁻¹ and 1781 cm⁻¹, respectively. nih.gov In polymers containing this compound, these peaks are clearly identifiable, with a strong carbonyl (C=O) peak observed around 1726 cm⁻¹. industrialchemicals.gov.auindustrialchemicals.gov.au Another key peak is the C-H stretching vibration from the alkyl chain, typically seen around 2929 cm⁻¹. industrialchemicals.gov.au Attenuated Total Reflectance (ATR)-FTIR is often used for easy analysis of liquid or solid samples. The disappearance of the anhydride peaks can be monitored to follow its reaction, for instance, during polymerization or hydrolysis. allenpress.com

Table 2: Key FTIR Absorption Bands for Dihydro-3-(tetrapropenyl)furan-2,5-dione and Related Anhydrides

Wavenumber (cm⁻¹) Assignment Compound/Context Reference
~2929 C-H Alkyl Stretch Polymer containing TPSA industrialchemicals.gov.au
1859 / 1781 C=O Symmetric / Asymmetric Stretch Cyclic Anhydride (Maleic Anhydride) nih.gov
~1726 C=O Anhydride Stretch Polymer containing TPSA industrialchemicals.gov.auindustrialchemicals.gov.au
1730 - 1750 C=O Carbonyl Band Dodecenyl Succinic Anhydride (DDSA) allenpress.com

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods can be used to study the redox properties of molecules and for sensitive detection. Although there is limited information on the direct electrochemical analysis of Dihydro-3-(tetrapropenyl)furan-2,5-dione, studies on related systems demonstrate the potential utility of these techniques.

Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are the gold standard for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It is a definitive method for identifying volatile compounds in mixtures. Dihydro-3-(tetrapropenyl)furan-2,5-dione has been identified as a component in plant extracts using GC-MS analysis. In such studies, the mass spectrum of the compound, with its characteristic molecular ion and fragmentation pattern, serves as a fingerprint for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for identifying and quantifying compounds in complex matrices, especially for analytes that are not suitable for GC. The technique is widely used for metabolite profiling and for analyzing molecules that have been derivatized with succinic anhydride. tandfonline.comekb.eg For instance, LC-MS/MS is used to confirm the structure of haptens created using succinic anhydride as a linker arm before conjugation to proteins. tandfonline.com The unique ability of LC-MS/MS to identify chemically modified amino acid residues makes it indispensable in proteomics studies involving anhydride modifications. nih.gov Non-target screening of environmental samples using Liquid Chromatography-High Resolution Quadrupole Time-of-Flight Mass Spectrometry (LC-HR-QToF) has also successfully identified the presence of Dihydro-3-(tetrapropenyl)furan-2,5-dione.

Theoretical and Computational Studies of Dihydro-3-(tetrapropenyl)furan-2,5-dione

Theoretical and Computational Exploration of Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Dihydro-3-(tetrapropenyl)furan-2,5-dione, identified by EINECS number 247-818-6 and CAS number 26544-38-7, is a chemical intermediate with a molecular formula of C16H26O3. nih.goveuropa.eu Its structure consists of a succinic anhydride (B1165640) ring substituted with a tetrapropenyl group. While specific experimental research on the theoretical and computational aspects of this particular molecule is not extensively available in public literature, its structural motifs—the furan-2,5-dione core and the long-chain alkenyl substituent—are common in industrial chemistry. Therefore, we can extrapolate from studies on analogous compounds, such as other alkenyl succinic anhydrides (ASAs) and succinic anhydride derivatives, to discuss the probable theoretical and computational approaches for characterizing this compound.

Regulatory Science and Chemical Management Frameworks Pertaining to Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Data Requirements and Scientific Methodologies for Chemical Substance Assessment in Regulatory Contexts

The REACH regulation is founded on the principle that industry is responsible for demonstrating the safe use of the substances they place on the market. cnrs.frchemetall.com This requires a comprehensive assessment based on reliable data. europa.eu

Data requirements under REACH are tiered according to the annual tonnage of the substance manufactured or imported. chemetall.comeuropa.eu For any substance exceeding 10 tonnes per year, a Chemical Safety Assessment (CSA) documented in a Chemical Safety Report (CSR) is mandatory. cnrs.freuropa.eu The CSA involves a detailed evaluation of the substance's potential hazards to human health and the environment, an exposure assessment, and risk characterization. cnrs.fr

The process of fulfilling these data requirements involves several steps:

Information Gathering : Registrants must first collect all available existing information on the substance's intrinsic properties. europa.eucertaintysoftware.com

Data Gap Analysis : This collected data is then assessed against the specific requirements outlined in the REACH Annexes. europa.eu

Generation of New Data : If the existing data is insufficient, new information must be generated. europa.eu Importantly, REACH mandates that testing on vertebrate animals be considered only as a last resort, encouraging the use of alternative methods. europa.eu

Scientific methodologies for substance assessment are evolving. There is a significant push to incorporate New Approach Methodologies (NAMs), which include in silico (computer modeling), in vitro (test-tube experiments), and targeted in vivo methods. ecetoc.orgnih.govecetoc.org These advanced methodologies are being integrated into tiered assessment frameworks that evaluate both hazard and exposure. nih.govresearchgate.net This approach allows for science-based safety decisions that can be more efficient, less reliant on animal testing, and more resource-effective while maintaining a high level of protection. ecetoc.orgecetoc.org

Evolution of Regulatory Science in Relation to Novel Chemical Substances

Regulatory science is the discipline of applying and developing scientific methods, tools, and standards to support regulatory and policy decisions. researchgate.netunimelb.edu.au It has evolved significantly, particularly in the context of chemical safety. chemistry.or.jp Historically, many regulations were based on a hazard-assessment approach. However, there has been a clear and ongoing shift toward a more comprehensive risk-assessment approach, which considers not only the inherent hazard of a substance but also the level of exposure. chemistry.or.jp

This evolution is driven by several factors:

International Trends : A global push for more robust and harmonized chemical safety regulations has spurred changes in domestic laws. chemistry.or.jp

Technological Advancement : The rapid development of novel chemical substances necessitates regulatory frameworks that can adapt and effectively assess new and sometimes complex properties. unimelb.edu.au

Advancements in Scientific Methods : The rise of NAMs, such as computational toxicology and in vitro assays, provides alternatives to traditional animal testing and allows for more targeted and efficient assessments. ecetoc.org These methods are being incorporated into new frameworks that enable a phased, transparent, and science-based approach to safety decisions. nih.govresearchgate.net

The development of regulatory science for chemicals aims to move beyond simple hazard identification to a more nuanced understanding of risk in real-world scenarios. chemistry.or.jp This involves integrating expertise from various fields to project and evaluate the potential impacts of chemical substances, ensuring that regulations are built on a solid scientific foundation. chemistry.or.jpcambridgescholars.com

Scientific Principles of Exposure Assessment Modeling in Non-Biological Systems

Exposure assessment is a critical component of the chemical safety assessment required under regulations like REACH. europa.eu Its primary goal is to estimate the concentration of a chemical that may reach an environmental compartment. For non-biological systems (e.g., water, soil, air), this involves modeling the release, transport, and fate of the substance.

The fundamental principles of exposure assessment modeling include:

Understanding the Substance Lifecycle : A thorough understanding of the substance's properties and its entire lifecycle—from manufacture to use and disposal—is essential to define the scope of the assessment. europa.eu For Dihydro-3-(tetrapropenyl)furan-2,5-dione, this includes its use in industrial settings, by professional workers, and in consumer products like polymers and adhesives. europa.eu

Model Selection and Application : Various mathematical models are used to predict environmental concentrations, especially when direct measurement data is unavailable. epa.gov The selection of a model depends on the specific objectives, the substance, and the exposure pathways being considered. epa.gov The modeling process typically involves setting objectives, selecting the appropriate model, calibration with existing data, and validation to ensure the model's accuracy and reliability. epa.gov

Characterizing Exposure Scenarios : The assessment develops exposure scenarios that describe the operational conditions and risk management measures applied during the use of the substance. europa.eu This helps to determine if risks are controlled under specific conditions.

Addressing Uncertainty : Models are representations of complex systems and are inherently associated with uncertainty. epa.gov A key principle is to characterize and, where possible, quantify this uncertainty, which can arise from both the model structure and the input data. epa.gov

The development of more sophisticated and validated exposure models is a priority area, aiming to improve the quality and reliability of risk assessments. nih.gov

Methodologies for Chemical Hazard Identification and Risk Assessment in Environmental Systems (excluding ecotoxicological outcomes)

Environmental risk assessment (ERA) is a structured process used to evaluate the risks that a chemical substance poses to the environment. europa.eu It begins with hazard identification and proceeds to a full risk characterization. environmentclearance.nic.in

Hazard Identification: This is the first step and involves identifying the inherent properties of a substance that could potentially cause harm to environmental systems. dnv.com Several systematic techniques are employed for this purpose:

Checklists : Using predefined criteria based on past experience and expert judgment to identify potential hazards. researchgate.net

What-If Analysis : A speculative method that explores the potential consequences of undesired events or scenarios. researchgate.net

Hazard and Operability (HAZOP) Studies : A systematic examination of a process or operation to identify potential deviations from the design intent that could lead to hazardous outcomes. environmentclearance.nic.in

Review of Physicochemical and Toxicological Data : Analyzing data on a substance's properties to identify characteristics like persistence, bioaccumulation potential, and toxicity, which are crucial for environmental hazard assessment. eeer.org For Dihydro-3-(tetrapropenyl)furan-2,5-dione, the classification for long-lasting harmful effects to aquatic life (H413) is a key identified environmental hazard. europa.eusigmaaldrich.cn

Risk Assessment: Following hazard identification, risk assessment quantifies the likelihood and magnitude of adverse effects occurring in the environment. europa.eu Key methodological approaches include:

Deterministic Assessment : This traditional approach uses single-point values for exposure and effect parameters to calculate a risk quotient. oup.com

Probabilistic Risk Assessment (PRA) : This advanced approach uses probability distributions for input parameters to provide a more comprehensive characterization of risk and its associated uncertainty. oup.comnumberanalytics.com Methods like Monte Carlo simulations and Bayesian networks are used to model the variability in environmental systems. numberanalytics.com

System-Based Approaches : Some methodologies group criteria into clusters, such as the physicochemical properties of the chemical, the characteristics of the industrial equipment, and the vulnerability of the specific environment, to create a more holistic risk profile. eeer.org

These methodologies provide a structured framework for decision-making, aiming to ensure that the use of chemicals does not pose an unacceptable risk to the environment. researchgate.netceon.rs

Table of Mentioned Compounds

Emerging Research Frontiers and Future Directions for Dihydro 3 Tetrapropenyl Furan 2,5 Dione

Integration with Sustainable Chemistry and Circular Economy Principles

The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research and industrial practices. Dihydro-3-(tetrapropenyl)furan-2,5-dione is finding its place within this paradigm, particularly in the development of biodegradable and bio-based materials.

A notable area of research is the hydrophobic modification of natural polymers. For instance, cashew gum (CG), a polysaccharide exudate from the cashew tree, has been successfully modified with TPSA to create more water-resistant biopolymers. acs.org This process involves reacting the hydroxyl groups of the polysaccharide with the anhydride (B1165640) functional group of TPSA, thereby attaching the hydrophobic tetrapropenyl chain to the polymer backbone. acs.org Such modifications enhance the functionality of biodegradable polymers, making them suitable for applications like polymeric emulsifiers, thickeners, and compatibilizers in more environmentally friendly formulations. acs.org

The broader class of Alkenyl Succinic Anhydrides (ASAs), to which TPSA belongs, is pivotal in the paper industry for sizing, a process that imparts water resistance to paper and paperboard. escholarship.orgsigmaaldrich.com The use of ASAs allows for sizing under neutral to slightly alkaline conditions, which is more compatible with the use of calcium carbonate as a filler, a common practice in modern papermaking that moves away from less sustainable, acid-based processes. sigmaaldrich.comresearchgate.net

Furthermore, there is growing interest in synthesizing ASAs from renewable resources. Research has demonstrated the feasibility of producing these compounds from vegetable oil fatty acid methyl esters (FAMEs), presenting a bio-based alternative to petroleum-derived olefins. nih.gov This aligns with the circular economy's goal of utilizing renewable feedstocks and reducing reliance on fossil fuels. The global market for ASAs is seeing a rise in demand for bio-based variants as manufacturers increasingly focus on sustainability. researchgate.net

Table 1: Applications of Dihydro-3-(tetrapropenyl)furan-2,5-dione in Sustainable Chemistry

Application AreaDescriptionResearch Findings
Biopolymer Modification Enhancing the properties of natural polymers to create eco-friendly materials.TPSA is used to hydrophobically modify cashew gum, a biodegradable polymer, to improve its water resistance and functionality. acs.org
Paper Sizing Imparting water resistance to paper and paperboard products.As an ASA, it is used in neutral/alkaline papermaking, which is a more sustainable process compared to older acid-based methods. sigmaaldrich.comresearchgate.net
Renewable Feedstocks Synthesis from non-petroleum-based sources.Research supports the synthesis of ASAs from vegetable oil derivatives, contributing to the development of bio-based chemicals. nih.gov

Application in Advanced Catalysis and Reaction Engineering

The synthesis and reactions of Dihydro-3-(tetrapropenyl)furan-2,5-dione are subjects of interest in catalysis and reaction engineering, aimed at improving efficiency and selectivity. The primary route to synthesizing TPSA and other ASAs is the ene reaction between an olefin (in this case, a propylene (B89431) tetramer) and maleic anhydride. wikipedia.orggoogle.com

This reaction is typically carried out at high temperatures (150-250°C). google.com However, research into catalytic processes aims to lower the required temperature and minimize side reactions, such as polymerization. google.com Lewis acids have been investigated as catalysts for the ene reaction. For the synthesis of allyl succinic anhydride, a related compound, organotin chlorides like dimethyl tin dichloride have shown catalytic activity at temperatures around 175°C. google.com The catalytic efficiency appears to be related to the Lewis acidity, with catalysts of intermediate acidity showing the most promise. google.com The use of catalysts can lead to cleaner reaction profiles and reduce the formation of undesirable polymeric by-products. googleapis.com

The succinic anhydride moiety of TPSA is highly reactive, making it a valuable intermediate for a variety of subsequent chemical transformations. nih.gov It readily reacts with nucleophiles such as alcohols and amines. Reaction engineering principles are crucial for controlling these reactions. For instance, in paper sizing, the esterification reaction between TPSA and the hydroxyl groups of cellulose (B213188) is the desired outcome. nih.gov However, a competing and often faster reaction is the hydrolysis of the anhydride group in the aqueous environment of the papermaking process. researchgate.netnih.gov

The engineering of stable TPSA emulsions is therefore critical to ensure that the sizing agent reaches the cellulose fibers in its reactive form. researchgate.net This involves the careful selection of emulsifiers, such as cationic starch or synthetic polymers, and the control of process parameters like pH and temperature to manage the kinetics of both the desired esterification and the undesired hydrolysis. sigmaaldrich.comnih.gov

Design of Novel Functional Materials and Smart Coatings

The unique chemical structure of Dihydro-3-(tetrapropenyl)furan-2,5-dione, featuring a reactive anhydride group and a hydrophobic alkyl chain, makes it a valuable building block for the design of novel functional materials and smart coatings.

One of the primary applications of TPSA is as a curing agent for epoxy resins. nih.gov In this role, the anhydride ring opens to react with the epoxy groups and hydroxyl groups of the resin, forming a cross-linked thermoset polymer. The resulting materials often exhibit excellent mechanical properties and chemical resistance, making them suitable for high-performance coatings, adhesives, and composites. mdpi.com

The reactivity of the anhydride group can also be harnessed to create stimuli-responsive or "smart" materials. For example, polymers can be functionalized with succinic anhydride groups to make them responsive to changes in pH or the presence of specific chemicals like amines. rsc.orgmdpi.com While direct research on TPSA in smart coatings is emerging, the principles are well-established. For instance, self-healing coatings can be designed where microcapsules containing a reactive monomer and a catalyst are embedded in a polymer matrix. mdpi.comgrafiati.com Damage to the coating ruptures the capsules, releasing the components which then polymerize to "heal" the crack. The high reactivity of TPSA makes it a potential candidate for such systems, either as a cross-linking agent in the matrix or as a component of the healing chemistry.

Furthermore, the modification of biopolymers like proteins and polysaccharides with ASAs, including dodecenyl succinic anhydride (a close relative of TPSA), has been shown to impart new functionalities. google.com These modifications can improve the emulsifying properties, surface activity, and thermal stability of the biopolymers, opening up applications in food, pharmaceutical, and cosmetic industries. semanticscholar.org

Table 2: Potential Roles of TPSA in Functional Materials and Smart Coatings

Material/Coating TypePotential Role of TPSADesired Functionality
Epoxy Resins Curing agent/HardenerHigh mechanical strength, chemical resistance. nih.govmdpi.com
Self-Healing Coatings Component of the polymer matrix or healing agent.Autonomous repair of damage to extend coating lifetime. nih.govgrafiati.com
Stimuli-Responsive Polymers Functional group for imparting responsiveness.Material properties change in response to external triggers (e.g., pH, specific chemicals). rsc.orgmdpi.com
Functionalized Biopolymers Modifying agent to attach hydrophobic chains.Improved emulsification, surface activity, and stability for various applications. google.comsemanticscholar.org

Development of High-Throughput Screening Methods for Chemical Reactivity

Understanding and optimizing the chemical reactivity of compounds like Dihydro-3-(tetrapropenyl)furan-2,5-dione is essential for developing new applications and improving existing processes. High-throughput screening (HTS) offers a powerful approach to rapidly evaluate numerous reaction conditions, catalysts, or substrates in parallel. sigmaaldrich.com

While specific HTS methods for TPSA are not widely reported, the principles of HTS are directly applicable. For example, in the catalytic synthesis of TPSA via the ene reaction, HTS could be employed to screen a large library of potential Lewis acid catalysts to identify those that offer the highest yield and selectivity under the mildest conditions. nih.gov This would involve setting up an array of small-scale reactions in microtiter plates, each with a different catalyst, and then using a rapid analytical technique, such as spectroscopy or chromatography, to determine the outcome of each reaction. acs.orgsigmaaldrich.com

HTS can also be used to explore the reactivity of TPSA with different functional groups. A library of alcohols, amines, or other nucleophiles could be screened to identify new reactions and products. This could accelerate the discovery of novel derivatives of TPSA with unique properties for applications in materials science, lubricants, or as chemical intermediates.

The development of HTS assays for such purposes often relies on colorimetric or fluorometric methods. acs.org For instance, a reaction that produces a change in color or fluorescence upon completion can be easily detected by automated plate readers, allowing for the rapid analysis of thousands of reactions. While challenging for the specific chemistry of TPSA, the development of such assays would be a significant step forward in exploring its chemical space.

Multidisciplinary Approaches for Elucidating Complex Chemical Systems

A comprehensive understanding of the behavior of Dihydro-3-(tetrapropenyl)furan-2,5-dione in various systems requires a multidisciplinary approach, integrating techniques from different scientific fields.

The study of TPSA-modified cashew gum is a prime example of such an approach. researchgate.net This research combined:

Organic and Polymer Chemistry: For the synthesis and modification of the biopolymer.

Analytical Chemistry: Utilizing a suite of techniques to characterize the resulting material.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the degree of substitution. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the esterification reaction. researchgate.net

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified polymer. researchgate.net

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer before and after modification. researchgate.net

Computational chemistry provides another powerful tool for understanding the reactivity of TPSA and related molecules. Quantum chemical calculations can be used to model reaction mechanisms, predict transition states, and calculate reaction kinetics. For instance, computational studies have been performed on the aminolysis and decomposition of succinic anhydride, providing insights into the fundamental reaction pathways and the effects of catalysis. googleapis.com These theoretical studies complement experimental work by providing a molecular-level understanding that can be difficult to obtain through experiments alone.

In the context of its application in paper sizing, a multidisciplinary approach is also essential. This involves:

Colloid and Surface Science: To understand the formation and stability of TPSA emulsions. nih.gov

Materials Science: To characterize the properties of the sized paper, such as its water repellency and surface energy. nih.gov

Chemical Engineering: To optimize the application of the TPSA emulsion in the complex fluid dynamics of a paper machine.

By combining these diverse disciplines, researchers can gain a holistic understanding of the complex chemical and physical processes involving Dihydro-3-(tetrapropenyl)furan-2,5-dione, paving the way for its innovative application in a wide range of technologies.

Q & A

Q. How can researchers address conflicting bioactivity data across cell lines or animal models?

  • Methodological Answer : Conduct meta-analysis with PRISMA guidelines to assess study heterogeneity. Stratify data by model system (e.g., primary vs. immortalized cells). Validate findings using orthogonal assays (e.g., gene knockout or pharmacological inhibition) .

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